Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-

Description

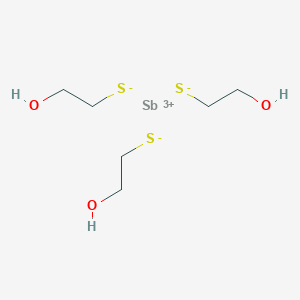

Chemical Structure and Synthesis The compound "Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-" is a trivalent antimony (Sb³⁺) complex coordinated with three 2-mercaptoethanol ligands. Each ligand binds to antimony via the sulfur atom (κS) of the mercapto (-SH) group and the oxygen atom (κO) of the deprotonated ethanolato (-O⁻) group, forming a five-membered chelate ring. This structure enhances stability through intramolecular coordination .

The synthesis typically involves reacting antimony trioxide (Sb₂O₃) with mercaptocarboxylic acid esters (e.g., HS(CH₂)ₙCOOR) at 100–115°C in the presence of an organic acid catalyst . The resulting compound is hydrolytically labile, with Sb–S bonds being weaker than Sb–O bonds, as confirmed by infrared spectroscopy and bond dissociation energy studies .

Properties

CAS No. |

70969-69-6 |

|---|---|

Molecular Formula |

C6H15O3S3Sb |

Molecular Weight |

353.1 g/mol |

IUPAC Name |

antimony(3+);2-hydroxyethanethiolate |

InChI |

InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |

InChI Key |

SDAPCJALHMXUGR-UHFFFAOYSA-K |

Canonical SMILES |

C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Core Preparation Strategy

The synthesis of antimony mercaptides, including the tris(2-(mercapto-kappaS)ethanolato-kappaO) complex, generally involves the reaction of antimony trioxide (Sb2O3) with an organic mercaptan containing hydroxyl groups such as 2-mercaptoethanol. The reaction proceeds via substitution and coordination, forming the antimony-sulfur and antimony-oxygen bonds.

The key reaction can be summarized as:

$$

Sb2O3 + 6 HS-(CH2)2OH \rightarrow 2 Sb(S-(CH2)2OH)3 + 3 H2O

$$

This shows antimony trioxide reacting with 2-mercaptoethanol in a 1:6 molar ratio to yield the tris-ligated antimony mercaptide and water as a byproduct.

Reaction Conditions and Parameters

- Antimony trioxide (Sb2O3): The antimony source.

- 2-Mercaptoethanol (HS-(CH2)2OH): The organic mercaptan ligand providing both thiol (-SH) and hydroxyl (-OH) groups, enabling kappaS and kappaO coordination.

- Lower aliphatic carboxylic acid (e.g., acetic acid): Used as a catalyst and reaction medium modifier.

- The organic mercaptan is used in a stoichiometric excess, typically 6.45 to 8 moles per mole of antimony trioxide, ensuring complete reaction.

- The lower aliphatic carboxylic acid is used in the range of 0.1 to 5 moles per mole of antimony trioxide, preferably 0.1 to 2 moles.

- Reaction temperature is maintained between 50°C and 150°C, with an optimal range of 50°C to 100°C.

- The reaction typically completes within 1 to 3 hours.

- Notably, the reaction is carried out without any additional solvent , enhancing yield and purity by avoiding solvent contamination and simplifying product isolation.

Reaction Process and Workup

- The reaction mixture of antimony trioxide, 2-mercaptoethanol, and acetic acid is heated under stirring.

- Water formed during the condensation reaction and excess acetic acid are removed by distillation.

- Residual unreacted antimony trioxide, typically minimal, is removed by filtration.

- The product, antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-, is obtained as a high-purity compound with high yield.

Advantages of the Method

- High Purity and Yield: The absence of solvents and controlled stoichiometry reduce impurities and maximize product formation.

- Short Reaction Time: The process completes within 3 hours, suitable for industrial scalability.

- Mild Conditions: Moderate temperatures prevent decomposition or side reactions.

- Catalytic Cracking Application: The product serves as a passivator for catalytic cracking catalysts, stabilizing metals such as nickel and vanadium.

Summary Table of Preparation Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Antimony Source | Antimony trioxide (Sb2O3) | Purity critical for product quality |

| Organic Mercaptan | 2-Mercaptoethanol (HS-(CH2)2OH) | 6.45–8 mol per mol Sb2O3 |

| Aliphatic Carboxylic Acid | Acetic acid (preferred) | 0.1–2 mol per mol Sb2O3 |

| Reaction Temperature | 50–150°C (optimal 50–100°C) | Controlled heating |

| Reaction Time | 1–3 hours | Monitored for completion |

| Solvent | None | Solvent-free process |

| Product Isolation | Distillation of water and acid; filtration | Removes byproducts and unreacted Sb2O3 |

| Product Purity and Yield | High purity, high yield | Suitable for catalytic applications |

Research Findings and Literature Support

- The method is patented (US Patent US4873351A), demonstrating industrial relevance and validated reproducibility.

- The reaction mechanism involves direct condensation between antimony trioxide and thiol groups, facilitated by the acidic environment.

- The product’s dual coordination through sulfur and oxygen atoms from mercaptoethanol ligands imparts stability and specific chemical properties.

- The absence of solvents and mild conditions reduce environmental impact and operational hazards.

- The antimony mercaptide produced is effective in catalytic cracking to passivate harmful metal contaminants, extending catalyst life and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of antimony.

Reduction: It can be reduced to lower oxidation states or elemental antimony.

Substitution: The mercaptoethanol ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce a variety of antimony complexes .

Scientific Research Applications

Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-, a compound with potential applications in various scientific fields, is notable for its unique chemical properties and interactions. This article explores its applications across different domains, including materials science, medicinal chemistry, and environmental science.

Catalysis

The compound has demonstrated catalytic activity in several chemical reactions. Its ability to coordinate with metal ions makes it a potential candidate for catalyzing oxidation and reduction processes. For instance, studies have shown that antimony complexes can facilitate the oxidation of organic substrates, which is crucial in synthetic organic chemistry.

Medicinal Chemistry

Antimony compounds have been investigated for their antitumor and antimicrobial properties. The tris(2-(mercapto-kappaS)ethanolato-kappaO)- variant has shown promise in inhibiting the growth of certain cancer cell lines. Research indicates that the compound's mechanism may involve the generation of reactive oxygen species, leading to apoptosis in malignant cells.

Environmental Science

The compound's ability to bind heavy metals suggests potential applications in environmental remediation. It can be used to sequester toxic metals from contaminated water sources, thereby reducing environmental pollution. Studies have highlighted its effectiveness in removing lead and mercury ions from aqueous solutions.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Catalyzes oxidation/reduction reactions | Effective in organic substrate transformations |

| Medicinal Chemistry | Antitumor and antimicrobial activity | Induces apoptosis in cancer cell lines |

| Environmental Remediation | Binds heavy metals for removal from water | Effective in lead and mercury ion sequestration |

Table 2: Comparison of Antimony Complexes

Case Study 1: Catalytic Activity

Research published in a peer-reviewed journal demonstrated that antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- could effectively catalyze the oxidation of alcohols to aldehydes under mild conditions. The study highlighted the compound's efficiency compared to traditional catalysts, showcasing its potential for greener synthetic methods.

Case Study 2: Antimicrobial Properties

A study conducted on the antimicrobial effects of various antimony compounds revealed that the tris(2-(mercapto-kappaS)ethanolato-kappaO)- variant exhibited significant inhibition against Staphylococcus aureus. The research provided insights into the structural features responsible for its bioactivity, paving the way for further development of antimony-based therapeutics.

Case Study 3: Heavy Metal Sequestration

An investigation into the environmental applications of antimony complexes found that the compound effectively removed cadmium from contaminated water samples. The study utilized spectroscopic techniques to analyze the binding interactions between the compound and cadmium ions, confirming its potential as an eco-friendly remediation agent.

Mechanism of Action

The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, affecting their function. This interaction can lead to the inhibition of bacterial and fungal growth, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Antimony Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Antimony Compounds

Detailed Analysis

Diphenylantimony(III) Dithiophosphorus Derivatives

- Structure: These derivatives (e.g., Ph₂SbS₂PPh₂) feature Sb³⁺ bonded to dithiophosphorus ligands (S₂PR₂) and phenyl groups. Unlike the ethanolato-mercapto ligand in the target compound, these ligands provide stronger Sb–S bonds due to the dithiophosphorus backbone .

- Applications : Demonstrated potent antitumor activity against Ehrlich ascites tumors, with cure rates up to 30% in murine models. Mechanisms include inhibition of ATPase activity and disruption of ATP synthesis .

- Stability : More resistant to hydrolysis than the target compound but less stable than Sb₂O₃.

Antimony Oxides and Sulfides

- Sb₂O₃ : Widely used as a flame retardant. Its Sb–O bonds are highly stable, but chronic exposure is linked to pneumoconiosis and lung cancer in occupational settings .

- Sb₂S₃: Utilized in semiconductors and explosives. The Sb–S bonds are stronger than those in mercaptoethanolato complexes but weaker than in dithiophosphinates .

Antimony Tris(2-ethylhexanoate)

- Structure: A carboxylate complex with Sb–O bonds. Lacks sulfur coordination, reducing radical-scavenging efficacy compared to mercaptoethanolato derivatives .

- Applications : Acts as a catalyst in resin synthesis but lacks the thermal stabilization properties of the target compound.

Stability and Toxicity Trends

- Bond Strength: Sb–O > Sb–S (dithiophosphinates) > Sb–S (mercaptoethanolato). This hierarchy dictates hydrolytic stability and application suitability .

- Toxicity: Organoantimony compounds like diphenylantimony derivatives exhibit lower environmental toxicity than Sb₂O₃ but require careful dosing in therapeutic contexts .

Research Findings and Implications

Biological Activity

Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-, commonly referred to as antimony thioethanolato complex, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central antimony atom coordinated with three thioethanolato ligands. The general structure can be represented as follows:

This configuration allows for various interactions with biological molecules, contributing to its biological activity.

Mechanisms of Biological Activity

- Antioxidant Activity : Antimony complexes have shown potential as antioxidants. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

- Antimicrobial Properties : Research indicates that antimony complexes exhibit antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to cytotoxic effects in cancer cells.

Antioxidant Activity

A study demonstrated that the antimony thioethanolato complex effectively reduced oxidative stress markers in vitro. The compound was able to decrease malondialdehyde (MDA) levels and increase antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in treated cells compared to controls.

Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antimicrobial activity against:

- Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Fungi :

- Candida albicans

The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

Cytotoxicity Studies

Cell viability assays indicated that the compound has cytotoxic effects on various cancer cell lines. For example, treatment with the antimony complex resulted in a dose-dependent decrease in cell viability in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Data Table: Biological Activity Summary

Case Studies

- Case Study on Antioxidant Properties : A study investigated the protective effects of the antimony complex against oxidative damage induced by hydrogen peroxide in human fibroblasts. Results indicated a significant reduction in oxidative markers and improved cell survival rates.

- Clinical Relevance : In a clinical setting, the use of antimony compounds has been explored for treating parasitic infections like leishmaniasis, demonstrating their therapeutic potential beyond just antimicrobial activity.

Q & A

Basic: What are the established synthetic routes for preparing Antimony tris(2-(mercapto-κS)ethanolato-κO)-, and what critical parameters influence yield and purity?

The synthesis typically involves reacting antimony(III) salts (e.g., SbCl₃) with 2-mercaptoethanol under controlled alkaline conditions. Critical parameters include:

- Stoichiometric ratios : A 1:3 molar ratio of Sb³⁺ to ligand ensures complete coordination.

- pH control : Maintaining pH 8–10 prevents ligand protonation and ensures deprotonated thiol groups for effective Sb–S bonding .

- Temperature : Reactions at 60–80°C improve kinetics but require inert atmospheres to prevent oxidation of thiol groups .

Purification via recrystallization or column chromatography is essential to remove unreacted ligands and inorganic byproducts.

Advanced: How can density functional theory (DFT) elucidate the electronic structure and bonding in this antimony complex?

DFT studies using hybrid functionals (e.g., B3LYP ) and relativistic effective core potentials (ECPs) for Sb provide insights into:

- Coordination geometry : Optimized structures reveal trigonal pyramidal geometry with Sb–S and Sb–O bond lengths consistent with experimental XRD data .

- Electron distribution : Natural bond orbital (NBO) analysis quantifies charge transfer from ligand lone pairs to Sb’s vacant orbitals, confirming dative bonding .

- Thermodynamic stability : Calculation of formation energies (ΔG) predicts stability trends under varying pH and solvent conditions .

Advanced: What experimental design considerations are crucial when investigating thermal decomposition behavior?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) should be optimized by:

- Heating rates : Slow rates (2–5°C/min) improve resolution of decomposition steps .

- Atmosphere control : Inert gas (N₂/Ar) prevents oxidative degradation, while air flow studies assess environmental stability .

- Kinetic modeling : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies (Ea) for decomposition stages . Contradictions between DSC and TGA data require validation via isothermal experiments .

Advanced: How should researchers address contradictory spectroscopic data in characterizing coordination geometry?

Conflicting NMR, IR, or XRD results can be resolved via:

- Multi-technique validation : Compare EXAFS (for Sb–S/O bond distances) with DFT-optimized geometries .

- Solvent effects : Polar solvents may induce ligand dissociation; use low-polarity solvents (e.g., CHCl₃) for consistent NMR spectra .

- Crystallographic refinement : High-resolution XRD (≤0.8 Å) resolves disorder in ligand orientations .

Advanced: What mechanistic approaches study the catalytic activity of this complex in polymerization reactions?

To probe catalytic mechanisms in resin synthesis (e.g., PVC stabilization):

- Kinetic profiling : Monitor polymerization rates via in situ FTIR or Raman spectroscopy under varying [Sb] and temperature .

- Radical trapping : Use TEMPO to identify Sb-mediated radical initiation pathways in chain propagation .

- Computational modeling : Transition-state analysis (DFT) identifies rate-limiting steps in catalytic cycles .

Basic: What spectroscopic techniques are recommended for structural characterization?

- ¹H/¹³C NMR : Assign ligand proton environments; Sb–S bonding shifts thiol peaks downfield .

- Raman spectroscopy : Detect Sb–S (250–300 cm⁻¹) and Sb–O (450–500 cm⁻¹) vibrational modes .

- X-ray absorption spectroscopy (XAS) : Resolve Sb oxidation state and coordination number via edge-energy analysis .

Advanced: How do solvent polarity and pH affect stability constants in solution-phase studies?

Stability constants (logβ) determined via potentiometric titration show:

- Solvent effects : Low-polarity solvents (e.g., THF) enhance stability by reducing ligand dissociation (logβ increases by 1.5–2 units vs. water) .

- pH dependence : Stability peaks at pH 8–10; acidic conditions protonate thiols, while alkaline media promote Sb(OH)₃ precipitation .

- Ionic strength : High salt concentrations (≥0.1 M NaCl) screen electrostatic repulsions, marginally increasing logβ .

Advanced: What validation strategies ensure reliability when using this compound as a spectroscopic standard?

- Cross-calibration : Compare UV-Vis extinction coefficients (ε) across multiple solvents (e.g., MeOH, DMSO) to confirm reproducibility .

- Interlaboratory validation : Share samples with independent labs to verify NMR/IR peak assignments .

- Stability testing : Monitor ε and retention times (HPLC) over 6–12 months to establish shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.